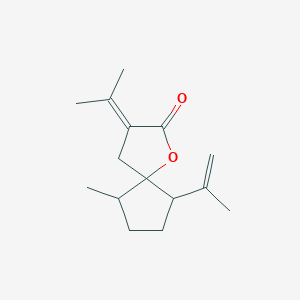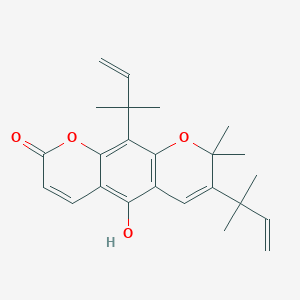
Kinocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kinocoumarin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of the class of coumarins that is 2H,8H-pyrano[3,2-g]chromen-2-one substituted by geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10. It has a role as a plant metabolite. It is a member of coumarins, a member of phenols and an organic heterotricyclic compound.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Kinocoumarin, a derivative within the broader class of coumarins, has been extensively studied for its diverse biological activities and applications across various fields of medicinal chemistry. Coumarins, including this compound, are benzopyrone compounds found in significant amounts in plants, as well as in microorganisms and animal sources. The interest in simple coumarins and their analogues stems from their wide range of biological activities. These compounds have demonstrated potential as antitumor agents, anti-HIV agents, and CNS-active compounds. Additionally, they possess anticoagulant, anti-inflammatory, antimicrobial, and antioxidant properties. The versatility of the coumarin scaffold has also found applications in the agrochemical field, cosmetic, and fragrances industry, highlighting the broad-ranging impact of these compounds in both health-related and commercial sectors (Borges et al., 2005); (Annunziata et al., 2020).
Pharmacotherapy Applications
In the realm of pharmacotherapy, particularly concerning breast cancer, coumarin derivatives have been explored for their applicability as drugs. The synthetic analogues of coumarins, including this compound, have been synthesized using innovative techniques leading to derivatives that show promise in photochemotherapy, antitumor and anti-HIV therapy, among other applications. Some coumarins and their metabolites have shown inhibitory activities against enzymes relevant to breast cancer treatment, suggesting their potential as antibreast cancer agents (Musa et al., 2008).
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of coumarins have been widely acknowledged. These properties contribute significantly to the therapeutic potential of this compound and its derivatives in treating inflammatory conditions. Coumarins exert their effects by interacting with various enzymes and receptors, inhibiting processes that lead to inflammation and oxidative stress. These actions suggest their utility in developing new anti-inflammatory therapeutic drugs (Vigil de Mello & Frode, 2018).
Antimicrobial Activity
The antimicrobial activities of coumarins, including this compound, have been extensively studied, showing promising results against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This research area has revealed the potential of coumarin compounds to act as effective antimicrobial agents, possibly offering new avenues for treating infections resistant to conventional antibiotics (Smyth et al., 2009).
Eigenschaften
CAS-Nummer |
119139-65-0 |
|---|---|
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |
InChI-Schlüssel |
OPQNNWVPHFUNEH-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
Kanonische SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


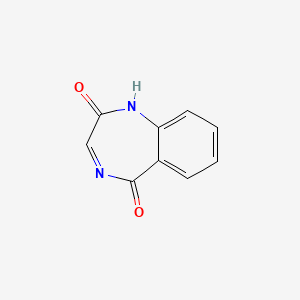
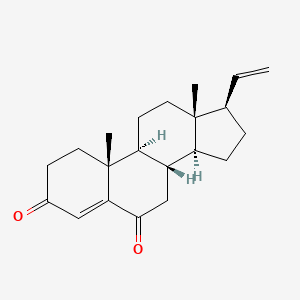
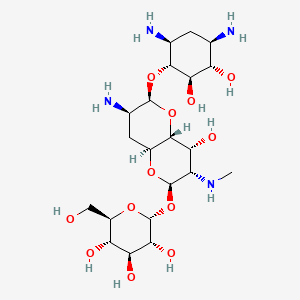
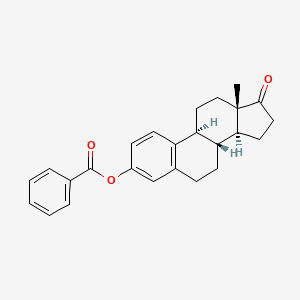
![p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide](/img/structure/B1254330.png)
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
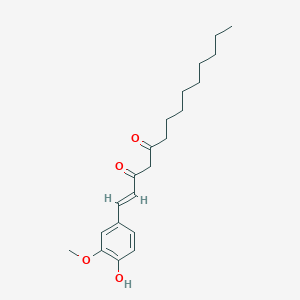
![8a-Ethyl-7,8,8a,9,10,11-hexahydroindolizino[8,1-ef][1]benzoazonine-6(5H),11-dione](/img/structure/B1254334.png)
![(1R,5R,8S,9R,10R,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1254336.png)
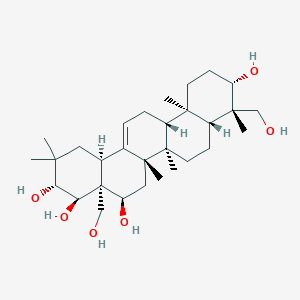

![(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid](/img/structure/B1254339.png)

